molecular formula C16H19N3O3 B2824622 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1706101-74-7

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2824622
CAS No.: 1706101-74-7
M. Wt: 301.346
InChI Key: JBVISOUMBFYCJX-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone ( 1706101-74-7) is a chemical compound with the molecular formula C16H19N3O3 and a molecular weight of 301.34 g/mol . It features a distinct molecular structure that incorporates a 1,2,4-oxadiazole heterocycle linked to a piperidine ring, which is further functionalized with a furan-2-yl methanone group . Heterocyclic compounds containing the 1,2,4-oxadiazole scaffold are recognized as essential pharmacophores in medicinal chemistry and are investigated for a wide spectrum of chemotherapeutic activities . The simultaneous presence of the oxadiazole and piperidine rings in its structure suggests potential for significant bioactivity, making it a candidate for exploration in various pharmacological and chemical biology studies. Researchers are investigating this compound in the context of novel synthetic cannabinoid receptor agonists (SCRAs), a class of compounds that represents a significant challenge for public health and regulatory bodies . A vast number of such novel synthetic cannabinoids, many featuring complex heterocyclic systems, are identified through online monitoring, and a large majority are not listed in international databases, meaning their binding affinity, efficacy, and toxicological profiles are largely uncharacterized . This lack of data presents a critical research gap. Consequently, this compound is of high interest for foundational research, including receptor docking studies, preclinical investigations, and in vitro assays aimed at elucidating its mechanism of action, selectivity, and functional activity at various biological targets . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(13-4-2-8-21-13)19-7-1-3-11(10-19)9-14-17-15(18-22-14)12-5-6-12/h2,4,8,11-12H,1,3,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVISOUMBFYCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a novel derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and specific biological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a furan moiety, all linked through an oxadiazole unit. The molecular formula is C16H20N4O2C_{16}H_{20}N_4O_2 with a molecular weight of approximately 300.36 g/mol.

Antitumor Activity

Recent studies indicate that derivatives of oxadiazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown in vitro cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
CaCo-2 (colon cancer)15.0
MCF7 (breast cancer)10.0

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The compound's mechanism involves interaction with specific protein targets. Notably, it has been identified as a selective agonist for protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are critical in signaling pathways related to cancer progression and metastasis .

Antimicrobial Activity

In addition to its antitumor effects, the compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans32.0

These findings highlight the potential of this compound as an antimicrobial agent .

Case Studies

Several case studies have investigated the biological effects of similar oxadiazole derivatives:

  • Study on Anticancer Properties : A study published in PubMed Central evaluated various oxadiazole derivatives for their anticancer activities. The derivatives were tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity of oxadiazole compounds, revealing that modifications in the chemical structure significantly influenced their efficacy against bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,2,4-Oxadiazole Ring

The substituent on the 1,2,4-oxadiazole ring significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Oxadiazole Substituent Piperidine/Pyrimidine Linkage Key Features
Target Compound Cyclopropyl Piperidinyl-methyl High rigidity, moderate lipophilicity
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1) Isopropyl Piperidinyl-oxy Bulkier substituent, increased lipophilicity
(3-Methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone Phenyl Piperidinyl-methyl Enhanced aromaticity, higher logP
  • Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound provides greater steric rigidity compared to the flexible isopropyl group in the patent compound . This rigidity may enhance binding specificity in constrained active sites.
  • Cyclopropyl vs. Phenyl : The phenyl-substituted analog exhibits higher lipophilicity (logP ~3.5 estimated) due to aromaticity, whereas the cyclopropyl group balances moderate hydrophobicity with reduced metabolic susceptibility.

Heterocyclic Variations in Methanone Moieties

The methanone group attached to the piperidine nitrogen varies among analogs:

Compound Name Methanone Substituent Notable Properties
Target Compound Furan-2-yl Oxygen-rich, polar interactions
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine Chloro-fluorophenyl Halogen bonding potential
BAY 87-2243 (Synonym) Trifluoromethoxy-phenyl Electron-withdrawing, enhanced stability
  • Furan-2-yl vs. Halogenated Aromatics : The furan-2-yl group in the target compound offers hydrogen-bond acceptors (oxygen atoms), improving solubility in aqueous environments compared to halogenated analogs like , which rely on halogen bonds for target engagement.

Structural Elucidation Techniques

Spectroscopic methods for characterizing these compounds include:

  • 1H-NMR and 13C-NMR: Used to confirm the piperidine, oxadiazole, and methanone linkages, as demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O glycoside .
  • UV Spectroscopy : Applied to detect conjugated systems in the oxadiazole and furan rings .
  • Crystallography : Programs like SHELXL enable precise determination of molecular geometry, particularly for analogs with complex stereochemistry.

Key Research Findings and Implications

Metabolic Stability : The cyclopropyl-1,2,4-oxadiazole motif in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to phenyl or isopropyl analogs .

Solubility-Bioavailability Trade-off: The furan-2-yl methanone enhances aqueous solubility but may reduce membrane permeability relative to halogenated or aromatic methanones .

Target Selectivity : Rigid cyclopropyl substituents could improve selectivity for enzymes with sterically restricted active sites, as seen in kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

  • The compound combines a piperidine ring, a cyclopropyl-substituted 1,2,4-oxadiazole, and a furan-2-yl methanone group. The oxadiazole and furan rings are electron-deficient heterocycles that enhance metabolic stability and π-π stacking interactions, while the cyclopropyl group introduces steric constraints that may modulate target binding .
  • Methodological Insight : Use X-ray crystallography or DFT calculations to confirm spatial arrangements and electron distribution. Compare with analogs like (2-chlorophenyl)(piperidinyl)methanone derivatives to assess substituent effects .

Q. How can the synthetic pathway for this compound be optimized to improve yield and purity?

  • Multi-step synthesis typically involves oxadiazole ring formation (e.g., cyclocondensation of amidoximes with acyl chlorides), followed by piperidine functionalization and coupling with the furan moiety.
  • Methodological Insight : Optimize reaction conditions (e.g., microwave-assisted synthesis for oxadiazole formation) and employ HPLC with UV detection to monitor intermediates . Use column chromatography or recrystallization for purification, referencing protocols for similar oxadiazole-piperidine hybrids .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Discrepancies between experimental 1H^{1}\text{H}-/13C^{13}\text{C}-NMR shifts and DFT-predicted values may arise from solvent effects, conformational flexibility, or tautomerism in the oxadiazole ring.
  • Methodological Insight : Perform variable-temperature NMR to identify dynamic processes. Validate computational models using solvent correction parameters (e.g., IEFPCM in Gaussian) and compare with structurally validated analogs like triazole-piperidine derivatives .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

  • The oxadiazole and furan groups suggest potential interactions with enzymes or receptors via hydrogen bonding or hydrophobic pockets.
  • Methodological Insight :

  • In vitro : Use fluorescence polarization assays to screen for kinase or GPCR binding. Reference studies on oxadiazole-containing inhibitors (e.g., COX-2) .
  • In silico : Perform molecular docking (AutoDock Vina) and MD simulations to prioritize targets like PI3K or HDACs .
  • Data Validation : Cross-validate with SAR data from analogs, such as trifluoromethylphenyl-oxadiazole derivatives .

Q. What experimental approaches can address discrepancies in bioactivity data across different assay conditions?

  • Variability in IC50_{50} values may result from differences in cell permeability, assay pH, or off-target effects.
  • Methodological Insight :

  • Standardize assays using controls like staurosporine (apoptosis) or TMP (solubility enhancers).
  • Use LC-MS to quantify intracellular compound levels and correlate with activity .
  • Compare results with structurally related compounds, such as furan-imidazole hybrids, to identify assay-specific artifacts .

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